molecular formula C10H14F2O3 B2597727 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid CAS No. 2460757-51-9

8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2597727
CAS No.: 2460757-51-9
M. Wt: 220.216
InChI Key: KIQGNZPRBZBROL-UHFFFAOYSA-N
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Description

8,8-Difluoro-2-oxaspiro[45]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxamide
  • 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylate
  • 8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxaldehyde

Uniqueness

8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O3/c11-10(12)3-1-9(2-4-10)5-7(8(13)14)15-6-9/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQGNZPRBZBROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(OC2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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